

A Comparative Guide to ASO and Anti-DNase B Kinetics Following Streptococcal Infections

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This guide provides a detailed comparison of the longitudinal kinetics of two key serological markers of Group A Streptococcus (GAS) infection: Antistreptolysin O (ASO) and anti-deoxyribonuclease B (anti-DNase B). Understanding the distinct temporal profiles of these antibodies is crucial for the accurate diagnosis of antecedent GAS infections and their associated nonsuppurative sequelae, such as acute rheumatic fever (ARF) and post-streptococcal glomerulonephritis (PSGN).

Comparison of Antibody Kinetics

The antibody response to GAS infection involves the production of antibodies against various extracellular enzymes, including streptolysin O and DNase B. The timing and magnitude of the ASO and anti-DNase B responses differ, providing complementary information for clinical diagnosis.

Antibodies to streptolysin O (ASO) typically appear in the blood one to three weeks after a GAS infection.^[1] The levels of ASO rise and reach a peak within three to five weeks post-infection.^{[1][2]} Following their peak, the titers begin to decline, although they can remain elevated for several months.^{[3][4]}

In contrast, the anti-DNase B response is slightly delayed. These antibodies start to rise approximately one to two weeks after infection, with peak levels occurring at six to eight weeks.

[2] A key feature of the anti-DNase B response is its longer persistence, with elevated titers remaining for several months, often longer than ASO titers.[3][5]

One of the most significant differences in the kinetics of these two antibodies lies in their response to different types of GAS infections. The ASO response is generally robust following a streptococcal pharyngitis (strep throat) but is often weak or absent after a streptococcal skin infection (pyoderma or impetigo).[6][7] Conversely, anti-DNase B antibodies are reliably produced in response to both pharyngeal and skin infections.[6] This makes anti-DNase B a more sensitive marker for complications arising from streptococcal skin infections, such as glomerulonephritis.[7]

Due to these differences, the concurrent measurement of both ASO and anti-DNase B titers is often recommended to increase the diagnostic sensitivity for confirming a recent GAS infection.
[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the kinetics of ASO and anti-DNase B titers post-infection.

Parameter	Antistreptolysin O (ASO)	Anti-DNase B	Source(s)
Time to Initial Rise	1-3 weeks	1-2 weeks	[1][2]
Time to Peak Titer	3-6 weeks	6-8 weeks	[2]
Mean Peak Titer (in Post-Streptococcal Reactive Arthritis)	1305 U/L (SEM: 195)	980 U/L (SEM: 115)	
Mean Time to Normalization	~4 months	~35 months	[8]
Persistence of Elevated Titers	Several months	Several months (typically longer than ASO)	[3][5]

Table 1: General Kinetic Parameters of ASO and Anti-DNase B. This table outlines the typical timeline for the rise, peak, and persistence of ASO and anti-DNase B antibodies following a Group A Streptococcus infection.

Clinical Group	Median ASO Titer (IU/mL) (Interquartile Range)	Median Anti-DNase B Titer (IU/mL) (Interquartile Range)	Source(s)
Healthy Controls	163.5 (133–246.5)	78.25 (53.39–128.15)	[6][9]
Acute Pharyngitis	303 (142–520)	75.12 (64.5–136)	[6][9]
Acute Rheumatic Fever (ARF)	347.5 (125–686)	570.5 (276–922)	[6][9]
Rheumatic Heart Disease (RHD)	163 (98.250–324.500)	205 (113.6–456.5)	[6][9]

Table 2: Median Titers in Different Clinical Groups. This table presents a snapshot of median ASO and anti-DNase B titers in various patient populations, highlighting the different antibody levels associated with different stages and consequences of streptococcal infection.

Experimental Protocols

Antistreptolysin O (ASO) Titer Assay (Latex Agglutination)

This protocol describes a common method for the qualitative and semi-quantitative determination of ASO titers.

1. Principle: The ASO latex reagent is a suspension of polystyrene latex particles coated with streptolysin O. When this reagent is mixed with a serum sample containing ASO, visible agglutination occurs. The sensitivity of the reagent is typically adjusted to detect ASO levels greater than 200 IU/mL, a clinically significant threshold.[10]

2. Specimen Collection and Preparation:

- Collect a blood sample via venipuncture.
- Separate the serum from the blood. Plasma should not be used as fibrinogen can cause non-specific agglutination.[10]
- Fresh serum is preferred. Samples can be stored at 2-8°C for up to 48 hours or frozen at -20°C for longer storage.[10]
- Allow all reagents and specimens to reach room temperature before testing.[11]

3. Qualitative Assay Procedure:

- Place one drop of the patient's serum onto a circle on the test slide.[11]
- Add one drop of positive and negative controls to separate circles.[10]
- Gently shake the ASO latex reagent and add one drop to each circle containing serum or control.[10]
- Mix the serum and latex reagent thoroughly using a stirrer, spreading the mixture over the entire area of the circle.[11]
- Gently tilt and rotate the slide for two minutes and observe for agglutination.[11]

4. Semi-Quantitative Assay Procedure:

- Prepare serial dilutions of the patient's serum (e.g., 1:2, 1:4, 1:8) in saline.[12]
- Place a drop of each dilution onto a separate circle on the test slide.[12]
- Add one drop of ASO latex reagent to each circle.[12]
- Mix and rotate as in the qualitative procedure.
- The ASO titer is the highest dilution that shows visible agglutination.

5. Interpretation:

- Reactive (Positive): Visible agglutination indicates an ASO concentration of ≥ 200 IU/mL.[11]

- Nonreactive (Negative): A smooth or finely granular suspension with no visible agglutination. [\[11\]](#)
- A rising titer between acute and convalescent samples provides the most reliable evidence of a recent infection. [\[1\]](#)

Anti-DNase B Titer Assay

Common methods for measuring anti-DNase B titers include nephelometry and enzyme inhibition assays.

1. Principle (Nephelometry): Nephelometry measures the turbidity or light scattering of a sample. In this assay, the patient's serum is mixed with a reagent containing DNase B antigen. The formation of antigen-antibody complexes causes an increase in light scattering, which is proportional to the concentration of anti-DNase B antibodies in the serum.

2. Specimen Collection and Preparation:

- Collect a blood sample in a serum separator tube (SST) or a red-top tube. [\[13\]](#)
- Centrifuge the sample to separate the serum. [\[14\]](#)
- Serum can be stored refrigerated (2-8°C) for up to 14 days or frozen for longer periods. [\[13\]](#)
- Grossly lipemic or hemolyzed samples may be rejected. [\[13\]](#)

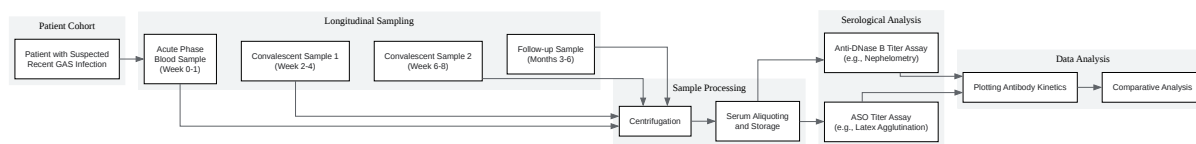
3. Assay Procedure (General Outline for Nephelometry):

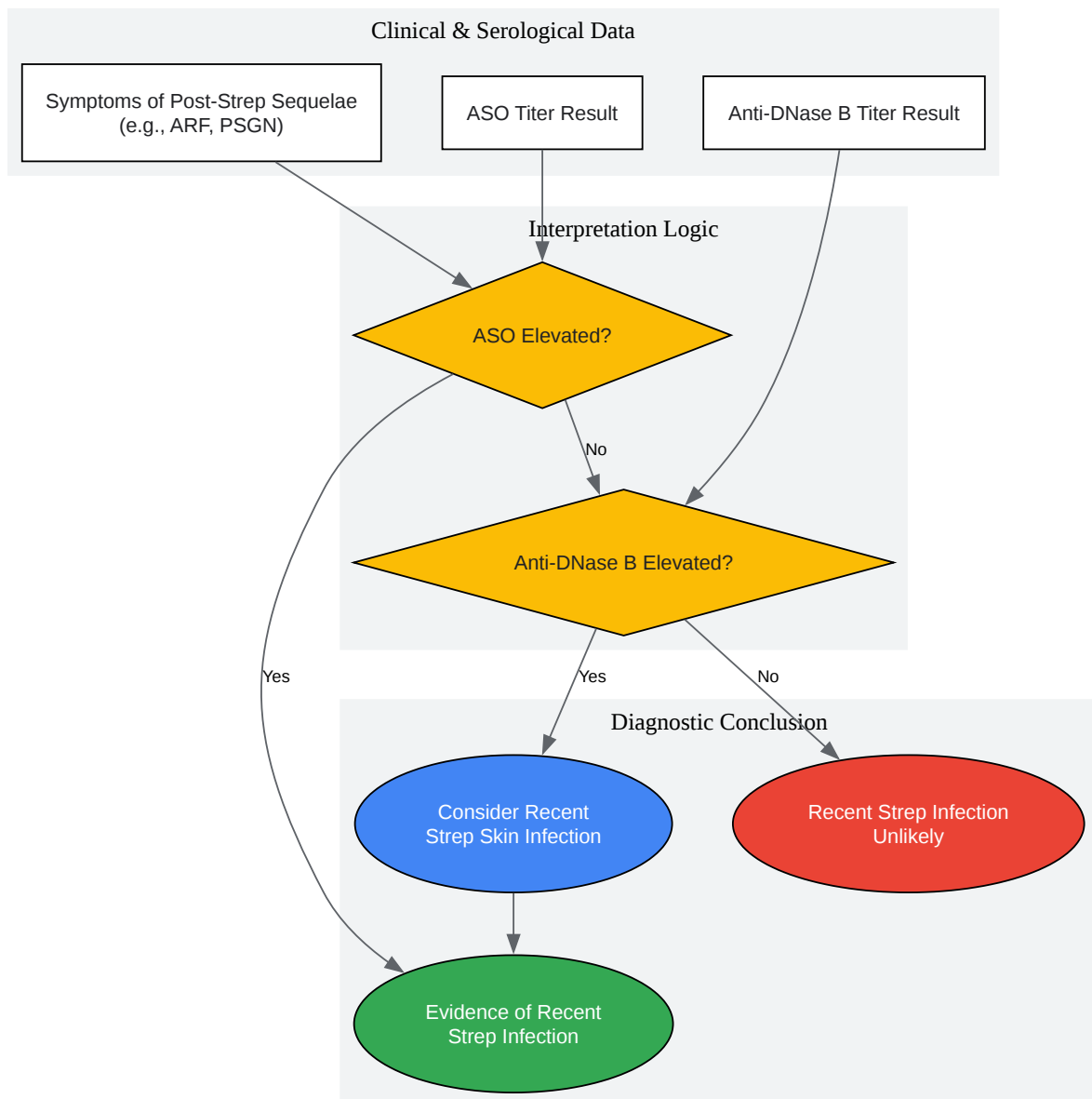
- The patient's serum is diluted and incubated with the DNase B reagent.
- The mixture is passed through a light beam in a nephelometer.
- The instrument measures the amount of scattered light.
- The antibody concentration is determined by comparing the light scatter to that of a calibrator with a known concentration of anti-DNase B.

4. Interpretation:

- Results are typically reported in units per milliliter (U/mL).
- Elevated titers are consistent with a recent Group A streptococcal infection.[\[7\]](#)
- Reference ranges can vary by age and laboratory.[\[15\]](#)
- As with ASO, a rising titer between acute and convalescent samples is the most definitive evidence of a recent infection.

Visualizations





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